![molecular formula C18H14N2O4 B1298683 N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide CAS No. 294889-52-4](/img/structure/B1298683.png)
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide
Overview
Description
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is a complex organic compound that features a benzo[1,3]dioxole ring fused with an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with 5-bromo-benzodioxole and 3-formyl-indole.
Coupling Reaction: A palladium-catalyzed C-N cross-coupling reaction is employed to link the benzo[1,3]dioxole and indole moieties.
Hydrolysis: The final step involves hydrolysis of the ester group to yield the desired acetamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in acetic acid.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Introduction of nitro or halogen groups onto the indole ring.
Scientific Research Applications
Anticancer Research
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide has shown promising results in preclinical studies as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including CCRF-CEM and MIA PaCa-2, with IC50 values ranging from 328 to 644 nM.
Case Study:
In a study conducted on human leukemia cells (CCRF-CEM), the compound induced apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential. This highlights its potential as a therapeutic agent in hematological malignancies.
Microtubule Dynamics Research
The compound's ability to modulate microtubule dynamics makes it a valuable tool for studying cellular processes involving cytoskeletal components. Researchers can utilize this compound to explore how microtubule stabilization or destabilization affects cell behavior.
Data Table: Microtubule Interaction Studies
Study Focus | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Anticancer Efficacy | CCRF-CEM | 328 | Induces apoptosis via caspase activation |
Anticancer Efficacy | MIA PaCa-2 | 644 | Inhibits microtubule polymerization |
Microtubule Dynamics | Various Cell Lines | Varies | Modulates microtubule stability |
Drug Development
Given its unique structure and mechanism of action, this compound serves as a lead compound for the development of new anticancer drugs. Its derivatives could be synthesized to enhance potency and selectivity against specific cancer types.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide involves its interaction with cellular targets :
Molecular Targets: The compound targets microtubules and tubulin, disrupting their polymerization and stability.
Pathways Involved: This disruption leads to mitotic blockade and apoptosis in cancer cells.
Comparison with Similar Compounds
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide can be compared with other indole-based compounds :
Similar Compounds: 3-N-benzo[1,2,5]oxadiazole, 3-N-2-methylquinoline, and other indole derivatives.
Biological Activity
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the following chemical structure:
The structural features of this compound contribute to its biological activity, particularly the presence of the indole and dioxole moieties, which are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies :
-
Mechanism of Action :
- The anticancer mechanisms involve the induction of apoptosis and cell cycle arrest. Studies indicate that the compound affects mitochondrial pathways by modulating proteins such as Bax and Bcl-2, which are critical in regulating apoptosis . Additionally, it has been shown to inhibit EGFR (Epidermal Growth Factor Receptor) signaling pathways, further contributing to its anticancer effects .
Other Biological Activities
Apart from its anticancer properties, this compound has been investigated for other biological activities:
- Antidiabetic Potential : Some derivatives of benzodioxol compounds have demonstrated significant inhibition of α-amylase, suggesting potential use in managing diabetes . The IC50 values for these derivatives were reported to be as low as 0.68 µM, indicating strong enzyme inhibition with minimal cytotoxicity towards normal cells (IC50 > 150 µM) .
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Biology demonstrated that a derivative of this compound showed potent activity against HepG2 and HCT116 cell lines. The compound's IC50 was found to be 2.38 µM for HepG2 and 1.54 µM for HCT116, outperforming standard drugs like doxorubicin in terms of efficacy .
Study 2: Mechanistic Insights
Another research article explored the molecular docking studies and apoptosis assays that revealed how the compound interacts with cellular targets leading to programmed cell death in cancer cells. The study emphasized the role of mitochondrial pathways and highlighted the significance of further investigations into this compound's therapeutic potential .
Data Summary Table
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | HepG2 | 2.38 | EGFR inhibition |
Anticancer | HCT116 | 1.54 | Apoptosis via Bax/Bcl-2 modulation |
α-Amylase Inhibition | - | 0.68 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide?
- Methodology :
- Step 1 : Coupling of benzo[1,3]dioxol-5-ylmethylamine with 2-chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in acetone, reflux for 12 hours) .
- Step 2 : Introduction of the 3-formylindole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, SW-C165 (a related compound) was synthesized by reacting bromobenzyl derivatives with methylamine-containing intermediates .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to chloroacetamide) and monitor reaction progress via TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C-NMR : Confirm regiochemistry of the indole and benzo[1,3]dioxole groups. For example, the 3-formylindole proton appears as a singlet at δ ~9.8 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 366.12 for C₁₉H₁₆N₂O₄) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement (e.g., Mercury software for visualizing packing patterns) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity?
- Methodology :
- SAR Studies : Replace the 3-formyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. ML-385, a related NRF2 inhibitor, uses a thiazole ring for improved target binding .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like adenosine receptors .
- In Vitro Testing : Screen derivatives for IC₅₀ values against acetylcholinesterase (see ’s protocols for thiadiazole-benzodioxole analogs) .
Q. How to resolve contradictions in reported bioactivity data?
- Methodology :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Impurities >2% can skew IC₅₀ results .
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for adenosine receptor assays) and controls (e.g., KW 6002 as a reference agonist) .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic variations .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodology :
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig amination to improve coupling efficiency .
- Solvent Optimization : Replace acetone with DMF for better solubility of aromatic intermediates .
- Scale-Up Protocols : Use flow chemistry for exothermic steps (e.g., formylation) to enhance reproducibility .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-formylindol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-10-12-8-20(15-4-2-1-3-14(12)15)9-18(22)19-13-5-6-16-17(7-13)24-11-23-16/h1-8,10H,9,11H2,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHDLLXYRPABOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351493 | |
Record name | N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813603 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
294889-52-4 | |
Record name | N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.